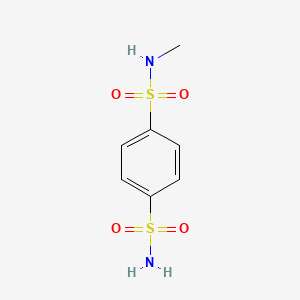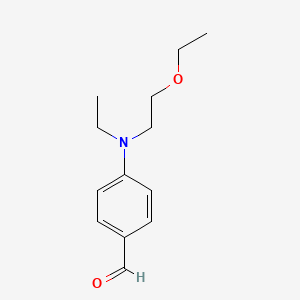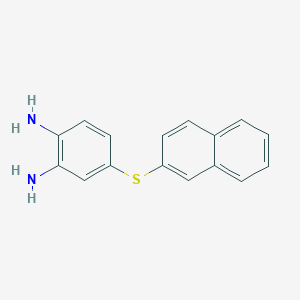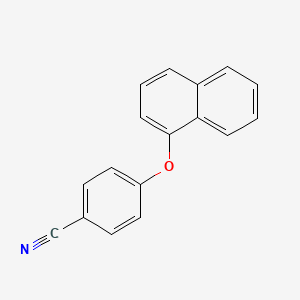
1-N-Methylbenzol-1,4-disulfonamid
Übersicht
Beschreibung
1-N-methylbenzene-1,4-disulfonamide is a compound with the CAS Number: 1138-53-0 and a molecular weight of 250.3 . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine was carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Molecular Structure Analysis
The IUPAC name of 1-N-methylbenzene-1,4-disulfonamide is N1-methyl-1,4-benzenedisulfonamide . The InChI code is 1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) .Physical And Chemical Properties Analysis
1-N-methylbenzene-1,4-disulfonamide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Lead-Optimierung
In der medizinischen Chemie wurde diese Verbindung bei der Entdeckung und Optimierung neuer Medikamente eingesetzt. Sie dient als Trefferverbindung in phänotypischen Screenings auf Zytotoxizität und führt zur Entwicklung potenterer Analoga mit signifikantem therapeutischem Potenzial .
Pharmakologie: Medikamentenentwicklung
Die Analoga von 1-N-Methylbenzol-1,4-disulfonamid wurden in Tiermodellen auf ihre Verträglichkeit und Wirksamkeit getestet. So zeigte ein Analogon eine signifikante Einzelwirkstoff-Wirksamkeit in einem Pankreaskarzinommodell, was auf sein Potenzial als Medikamentenkandidat hindeutet .
Biochemie: Struktur-Wirkungs-Beziehungsstudien (SAR)
Die Verbindung wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen. Diese Informationen sind entscheidend für die Entwicklung von Molekülen mit verbesserter Wirksamkeit und reduzierter Toxizität .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-N-Methylbenzene-1,4-disulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor. This interaction is crucial as it affects the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . Additionally, 1-N-methylbenzene-1,4-disulfonamide has been shown to interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 1-N-methylbenzene-1,4-disulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-N-methylbenzene-1,4-disulfonamide can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-N-methylbenzene-1,4-disulfonamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in the levels of substrates and products of the enzymatic reactions, ultimately affecting cellular function . Additionally, 1-N-methylbenzene-1,4-disulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-N-methylbenzene-1,4-disulfonamide in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to 1-N-methylbenzene-1,4-disulfonamide has been shown to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 1-N-methylbenzene-1,4-disulfonamide vary with different dosages. At low doses, it can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, 1-N-methylbenzene-1,4-disulfonamide can lead to toxicity and adverse effects, including organ damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
1-N-Methylbenzene-1,4-disulfonamide is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can inhibit enzymes involved in oxidative phosphorylation, thereby affecting the production of ATP and overall cellular energy metabolism . This compound also interacts with cofactors such as NADH and FADH2, influencing their redox states and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 1-N-methylbenzene-1,4-disulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution of 1-N-methylbenzene-1,4-disulfonamide is also influenced by its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
1-N-Methylbenzene-1,4-disulfonamide is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of 1-N-methylbenzene-1,4-disulfonamide is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell.
Eigenschaften
IUPAC Name |
4-N-methylbenzene-1,4-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMGQMVXUZNDTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)



![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)




![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)


![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)

